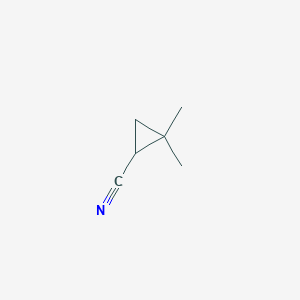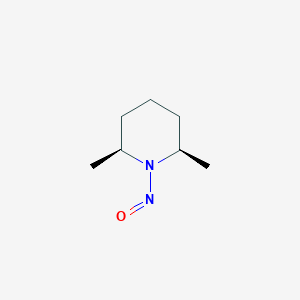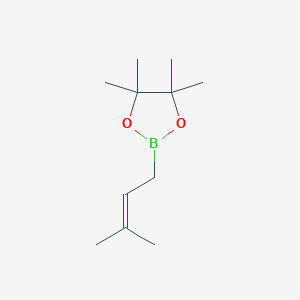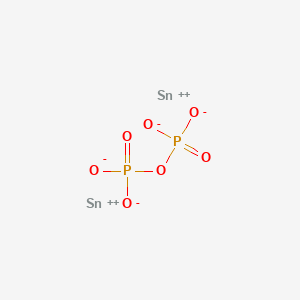
9-nitro-9E-octadecenoic acid
Overview
Description
9-nitro-9E-octadecenoic acid: is a nitro fatty acid that is derived from elaidic acid, a monounsaturated fatty acid. This compound is characterized by the presence of a nitro group (-NO2) attached to the ninth carbon of the octadecenoic acid chain, with a trans double bond (E) between the ninth and tenth carbons .
Mechanism of Action
Target of Action
9-Nitro-9E-octadecenoic acid, also known as (E)-9-nitrooctadec-9-enoic Acid, is a nitro fatty acid . It is a metabolite in humans . .
Mode of Action
Nitro fatty acids, in general, are known to have various biological roles, including acting as signaling molecules . They can also decompose or be metabolized to release nitric oxide .
Result of Action
Nitro fatty acids, such as this compound, can serve as potent endogenous ligands for PPARγ and can promote the differentiation of preadipocytes to adipocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-nitro-9E-octadecenoic acid can be achieved through a Henry condensation reaction. This method involves the coupling of a nine-carbon nitro component, derived from cis-9-octadecenoic acid, with appropriate reagents under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration of oleic acid derivatives, followed by purification and characterization processes to ensure the desired product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 9-nitro-9E-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are often used
Major Products:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the reagents used
Scientific Research Applications
Chemistry: 9-nitro-9E-octadecenoic acid is used as a model compound in studying nitro fatty acids’ reactivity and properties. It serves as a precursor for synthesizing other nitro derivatives and studying their chemical behavior .
Biology: In biological research, this compound is investigated for its role as a signaling molecule. It is known to modulate various cellular pathways and has been studied for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s ability to release nitric oxide (NO) upon decomposition makes it a candidate for therapeutic applications, particularly in cardiovascular diseases where NO plays a crucial role in vasodilation and blood pressure regulation .
Industry: In the industrial sector, this compound is used in the synthesis of specialized materials and as an additive in formulations requiring nitro functional groups .
Comparison with Similar Compounds
10-nitro-9E-octadecenoic acid: Another regioisomer of nitrooleate, differing in the position of the nitro group.
9-nitro-9Z-octadecenoic acid: A stereoisomer with a cis double bond instead of a trans double bond.
Elaidic acid: The parent compound without the nitro group
Uniqueness: 9-nitro-9E-octadecenoic acid is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the nitro group at the ninth carbon and the trans double bond confer distinct chemical and biological properties compared to its isomers and parent compound .
Properties
IUPAC Name |
(E)-9-nitrooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAKBVRRVHWKV-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316471 | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875685-44-2 | |
| Record name | 9-Nitrooleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875685-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (E)-9-nitrooctadec-9-enoic acid and its regioisomer, (E)-10-nitrooctadec-9-enoic acid, as described in the research?
A: The research outlines the first regio- and stereospecific syntheses of (E)-9-nitrooctadec-9-enoic acid (also called 9-nitro-9E-octadecenoic acid) and (E)-10-nitrooctadec-9-enoic acid. This is significant because these nitrated fatty acids are of biological interest due to their ability to act as endogenous peroxisome proliferator-activated receptor gamma (PPARgamma) ligands and nitric oxide (NO) donors []. The ability to synthesize these compounds specifically allows for further investigation into their biological activities and potential therapeutic applications.
Q2: What were the preliminary findings related to nitric oxide release from (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid?
A: Using chemiluminescence NO detection methods, the research demonstrated that both (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid are capable of releasing nitric oxide []. This finding supports their potential role as NO donors in biological systems, which could have implications for various physiological processes, including vasodilation and inflammation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)













